molecular formula C16H18BrNO4S B13369424 4-bromo-3-ethoxy-N-(4-methoxybenzyl)benzenesulfonamide

4-bromo-3-ethoxy-N-(4-methoxybenzyl)benzenesulfonamide

Katalognummer: B13369424
Molekulargewicht: 400.3 g/mol
InChI-Schlüssel: RVHGMECOCTUICJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Bromo-3-ethoxy-N-(4-methoxybenzyl)benzenesulfonamide is a complex organic compound with the molecular formula C14H14BrNO3S. This compound is characterized by the presence of a bromine atom, an ethoxy group, and a methoxybenzyl group attached to a benzenesulfonamide core. It is used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-3-ethoxy-N-(4-methoxybenzyl)benzenesulfonamide typically involves multiple steps, starting with the bromination of a suitable benzene derivative. The ethoxy and methoxybenzyl groups are introduced through nucleophilic substitution reactions. The final step involves the formation of the sulfonamide group through a reaction with a sulfonyl chloride derivative under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. The choice of solvents, catalysts, and purification methods are crucial in scaling up the synthesis process.

Analyse Chemischer Reaktionen

Types of Reactions

4-Bromo-3-ethoxy-N-(4-methoxybenzyl)benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the bromine atom or other substituents.

    Substitution: Nucleophilic and electrophilic substitution reactions can replace the bromine atom or other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like sodium ethoxide (NaOEt) and methoxybenzyl chloride are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce dehalogenated compounds.

Wissenschaftliche Forschungsanwendungen

4-Bromo-3-ethoxy-N-(4-methoxybenzyl)benzenesulfonamide is utilized in various scientific research fields:

    Chemistry: It serves as a building block for synthesizing more complex molecules.

    Biology: The compound is used in studies involving enzyme inhibition and protein binding.

    Industry: The compound is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 4-bromo-3-ethoxy-N-(4-methoxybenzyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and sulfonamide group play crucial roles in binding to the active sites of these targets, leading to inhibition or modulation of their activity. The ethoxy and methoxybenzyl groups contribute to the compound’s overall stability and solubility.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-Bromo-N-(4-methoxybenzyl)benzenesulfonamide: Similar structure but lacks the ethoxy group.

    4-Bromo-3-methoxy-N-phenylbenzamide: Contains a methoxy group and a phenylbenzamide core.

    4-Bromo-3-methylbenzonitrile: Features a bromine atom and a methyl group on a benzonitrile core.

Uniqueness

4-Bromo-3-ethoxy-N-(4-methoxybenzyl)benzenesulfonamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both ethoxy and methoxybenzyl groups distinguishes it from other similar compounds, making it valuable for specialized applications in research and industry.

Eigenschaften

Molekularformel

C16H18BrNO4S

Molekulargewicht

400.3 g/mol

IUPAC-Name

4-bromo-3-ethoxy-N-[(4-methoxyphenyl)methyl]benzenesulfonamide

InChI

InChI=1S/C16H18BrNO4S/c1-3-22-16-10-14(8-9-15(16)17)23(19,20)18-11-12-4-6-13(21-2)7-5-12/h4-10,18H,3,11H2,1-2H3

InChI-Schlüssel

RVHGMECOCTUICJ-UHFFFAOYSA-N

Kanonische SMILES

CCOC1=C(C=CC(=C1)S(=O)(=O)NCC2=CC=C(C=C2)OC)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.